2,4-difluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
2,4-difluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both fluorine atoms and a tetrahydroquinoline moiety, suggests potential for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Methoxyacetyl Group: The tetrahydroquinoline intermediate is then acylated using methoxyacetyl chloride in the presence of a base such as triethylamine.
Sulfonamide Formation: The final step involves the reaction of the acylated tetrahydroquinoline with 2,4-difluorobenzenesulfonyl chloride in the presence of a base like pyridine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The fluorine atoms in the benzene ring can undergo nucleophilic aromatic substitution, particularly under basic conditions.
Oxidation and Reduction: The tetrahydroquinoline moiety can be oxidized to quinoline or reduced further, depending on the reagents used.
Hydrolysis: The methoxyacetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Products with nucleophiles replacing the fluorine atoms.
Oxidation: Quinoline derivatives.
Reduction: Fully reduced tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, sulfonamides are known for their antibacterial properties. This compound could be investigated for its potential as an antimicrobial agent, particularly against resistant strains of bacteria.
Medicine
In medicine, the compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action for 2,4-difluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide would depend on its specific application. In antimicrobial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell growth.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzenesulfonamide: Lacks the tetrahydroquinoline and methoxyacetyl groups, making it less complex.
N-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinoline: Lacks the sulfonamide and fluorine atoms, which may reduce its biological activity.
Quinoline Derivatives: Often used in antimalarial drugs but lack the sulfonamide group.
Uniqueness
The combination of the tetrahydroquinoline core, methoxyacetyl group, and sulfonamide functionality, along with the presence of fluorine atoms, makes 2,4-difluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide unique. This structure allows for a diverse range of chemical reactions and potential biological activities, setting it apart from simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2,4-difluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4S/c1-26-11-18(23)22-8-2-3-12-4-6-14(10-16(12)22)21-27(24,25)17-7-5-13(19)9-15(17)20/h4-7,9-10,21H,2-3,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZHTCRXQKVRFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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